molecular formula C13H13NO B094031 3-Methoxydiphenylamine CAS No. 101-16-6

3-Methoxydiphenylamine

Cat. No.: B094031
CAS No.: 101-16-6
M. Wt: 199.25 g/mol
InChI Key: MKASXAGBWHIGCF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3-Methoxydiphenylamine is a versatile compound with various applications in different fields . Its primary targets can vary depending on the specific application. For instance, in the pharmaceutical industry, it is used as an intermediate in the synthesis of various drugs and pharmaceutical compounds . In the polymer industry, it acts as a stabilizer and antioxidant .

Mode of Action

The mode of action of this compound depends on its application. In the polymer industry, it helps prevent degradation and discoloration of polymers by inhibiting the oxidation process . The mechanism of action involves scavenging free radicals and interrupting the oxidation chain reaction .

Biochemical Pathways

Its role as an antioxidant suggests that it may be involved in pathways related to oxidative stress and free radical scavenging .

Pharmacokinetics

It is known that the compound is sparingly soluble in water but soluble in organic solvents such as ethanol and acetone . This could influence its bioavailability and distribution in the body.

Result of Action

The result of this compound’s action can vary depending on its application. In the polymer industry, it helps prevent degradation and discoloration of polymers . In the pharmaceutical industry, its role would depend on the specific drug being synthesized .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its stability and efficacy can be affected by temperature, light, and the presence of other chemicals . The recommended storage conditions for this compound are to keep it in a cool and dry place, away from direct sunlight .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxydiphenylamine can be synthesized through various methods. One common method involves the reaction of bromobenzene with m-anisidine in the presence of a palladium catalyst . The reaction typically occurs under an inert atmosphere at elevated temperatures.

Industrial Production Methods: In industrial settings, this compound is often produced by the reduction of m-dinitrobenzene followed by methylation. The process involves adding m-dinitrobenzene to a high-pressure kettle, followed by the addition of a methanol solution . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxydiphenylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can occur, introducing various substituents onto the phenyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of this compound.

Comparison with Similar Compounds

  • 3-Methoxyphenylamine
  • 3-Methoxyaniline
  • 3-Methoxybenzylamine

Comparison: 3-Methoxydiphenylamine is unique due to its diphenylamine core with a methoxy group attached to one of the phenyl rings. This structure imparts specific chemical properties, such as its solubility in organic solvents and its ability to undergo various chemical reactions. Compared to similar compounds, this compound is particularly valuable in the synthesis of diazonium salts and its use as an antioxidant in the polymer industry .

Properties

IUPAC Name

3-methoxy-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-15-13-9-5-8-12(10-13)14-11-6-3-2-4-7-11/h2-10,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKASXAGBWHIGCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10143614
Record name N-Phenyl-m-anisidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10143614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101-16-6
Record name 3-Methoxydiphenylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Phenyl-m-anisidine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Phenyl-m-anisidine
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Record name N-phenyl-m-anisidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3-Methoxydiphenylamine in imaging technology?

A1: this compound serves as a key starting material for synthesizing diazonium salts, specifically this compound-4-diazonium salt (MDDS) [, , , ]. These diazonium salts are integral components of diazoresins, which are utilized in the production of high-speed diazo sensitive paper [, ]. The paper utilizes the photosensitivity of MDDS for exposure, development, and image formation [, ].

Q2: How does the structure of this compound contribute to the properties of its diazonium salt?

A2: Research suggests that the methoxy group at the 3-position of the diphenylamine structure significantly enhances the thermal stability of the resulting diazonium salt []. When compared to the unsubstituted diphenylamine-4-diazonium salt, MDDS exhibits a higher decomposition temperature, approximately 31°C higher []. This enhanced thermal stability is crucial for the practical applications of these diazonium salts, particularly in imaging technologies where controlled decomposition upon exposure to light or heat is essential.

Q3: What are the different synthetic routes explored for producing this compound, and how do they compare?

A3: Several synthetic methods for this compound are reported:

  • Aniline and m-bromoanisole route: This method involves formylation, condensation, and hydrolysis under alkaline conditions []. It boasts a simple process and higher yield (80.5%) compared to previous methods [].
  • Aniline and resorcinol route: This two-step process involves synthesizing 3-hydroxydiphenylamine under normal pressure (an improvement over the high-pressure method), followed by reaction with dimethyl sulfate to obtain this compound []. This method offers a yield exceeding 76% and high purity (over 98%) under optimized conditions [].
  • Resorcinol and aniline route (six-step synthesis): This route, while offering a total yield of 36%, allows for studying the photochemical and thermal decomposition properties of the synthesized MDDS [].

Q4: What research has been conducted on polymers incorporating this compound?

A4: Research explores incorporating this compound into polymeric structures:

  • Poly[N-(p-(this compound)phenyl methacrylamide)]: This polymer has been synthesized, and its physical properties have been investigated []. This research suggests potential applications of this compound-containing polymers as macromolecular carriers or in materials science.
  • Poly(this compound): This polymer has been synthesized and characterized, highlighting the versatility of this compound as a building block for different polymer architectures [].

Q5: Are there any studies on the controlled release of drugs using materials derived from this compound?

A5: Yes, a study explored the electrically controlled release of ibuprofen from a conductive hydrogel composed of poly(3‐methoxydiphenylamine) and crosslinked pectin []. This research highlights the potential of this compound-based materials in developing advanced drug delivery systems.

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